Pentyl 2-chlorobenzoate
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Overview
Description
Pentyl 2-chlorobenzoate is an organic compound with the molecular formula C12H15ClO2. It is an ester derived from 2-chlorobenzoic acid and pentanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with pentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-chlorobenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-chlorobenzoic acid and pentanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzoates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 2-chlorobenzoic acid and pentanol.
Reduction: 2-chlorobenzyl alcohol and pentanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Pentyl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying ester hydrolysis in biological systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pentyl 2-chlorobenzoate involves its interaction with various molecular targets and pathways. For example, in biological systems, the ester bond can be hydrolyzed by esterases, leading to the release of 2-chlorobenzoic acid and pentanol. The released 2-chlorobenzoic acid can then interact with cellular targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chlorobenzoate
- Ethyl 2-chlorobenzoate
- Propyl 2-chlorobenzoate
Comparison
Pentyl 2-chlorobenzoate is unique due to its longer alkyl chain compared to methyl, ethyl, and propyl 2-chlorobenzoates. This longer chain can influence its physical properties, such as solubility and boiling point, as well as its reactivity in chemical reactions. Additionally, the longer alkyl chain may affect its interactions with biological molecules, potentially leading to different biological activities.
Properties
CAS No. |
70086-68-9 |
---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
pentyl 2-chlorobenzoate |
InChI |
InChI=1S/C12H15ClO2/c1-2-3-6-9-15-12(14)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3 |
InChI Key |
SUCIUJIXAHNYGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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